molecular formula C11H22O B15313303 (2,2,6,6-Tetramethylcyclohexyl)methanol

(2,2,6,6-Tetramethylcyclohexyl)methanol

Cat. No.: B15313303
M. Wt: 170.29 g/mol
InChI Key: SYBAMBUWFXNSNI-UHFFFAOYSA-N
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Description

(2,2,6,6-Tetramethylcyclohexyl)methanol is an organic compound with the molecular formula C11H22O It is a cyclohexanol derivative characterized by the presence of four methyl groups at the 2 and 6 positions of the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,6,6-Tetramethylcyclohexyl)methanol typically involves the hydrogenation of (2,2,6,6-Tetramethylcyclohexyl)ketone. The hydrogenation process is carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under mild conditions of temperature and pressure. The reaction can be represented as follows:

(2,2,6,6-Tetramethylcyclohexyl)ketone+H2Pd/CThis compound\text{(2,2,6,6-Tetramethylcyclohexyl)ketone} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound} (2,2,6,6-Tetramethylcyclohexyl)ketone+H2​Pd/C​this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow hydrogenation processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2,2,6,6-Tetramethylcyclohexyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form (2,2,6,6-Tetramethylcyclohexyl)ketone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: It can be reduced to (2,2,6,6-Tetramethylcyclohexane) using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products

    Oxidation: (2,2,6,6-Tetramethylcyclohexyl)ketone.

    Reduction: (2,2,6,6-Tetramethylcyclohexane).

    Substitution: (2,2,6,6-Tetramethylcyclohexyl)chloride.

Scientific Research Applications

(2,2,6,6-Tetramethylcyclohexyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,2,6,6-Tetramethylcyclohexyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2,2,6,6-Tetramethylcyclohexyl)ketone
  • (2,2,6,6-Tetramethylcyclohexane)
  • (2,2,6,6-Tetramethylcyclohexyl)chloride

Uniqueness

(2,2,6,6-Tetramethylcyclohexyl)methanol is unique due to its specific structural features, such as the presence of four methyl groups on the cyclohexane ring, which influence its chemical reactivity and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

(2,2,6,6-tetramethylcyclohexyl)methanol

InChI

InChI=1S/C11H22O/c1-10(2)6-5-7-11(3,4)9(10)8-12/h9,12H,5-8H2,1-4H3

InChI Key

SYBAMBUWFXNSNI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1CO)(C)C)C

Origin of Product

United States

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